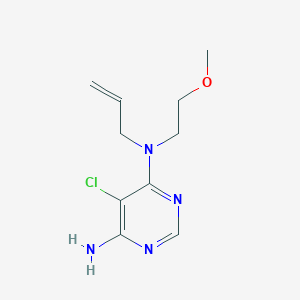![molecular formula C14H17N3OS B6623951 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide, also known as MIA, is a synthetic compound that has been extensively studied for its potential application in scientific research. MIA has been found to have various biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in various cellular processes. 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been found to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. It has also been shown to bind to the GABA-A receptor and modulate its activity.
Biochemical and Physiological Effects
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In neuroscience, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been found to protect neurons from oxidative stress and improve cognitive function. In immunology, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been shown to reduce inflammation by modulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has several advantages for use in laboratory experiments, including its high purity and stability. 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide can be easily synthesized in large quantities, making it readily available for research purposes. However, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide, including its potential application in drug development and its use in combination therapies. 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been found to have anti-cancer effects, and further research may lead to the development of novel cancer therapies. Additionally, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide may be used in combination with other drugs to enhance their efficacy and reduce potential side effects. Further research is needed to fully understand the potential of 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide in scientific research and drug development.
Synthesemethoden
The synthesis of 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide involves several steps, including the reaction of 4-methylthiophenol with 2-bromoacetophenone to form 2-(4-methylsulfanylphenyl)acetophenone. This intermediate is then reacted with 3-methylimidazole to produce 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide. The synthesis process has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been studied for its potential application in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been shown to have neuroprotective effects and improve cognitive function. In immunology, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide has been found to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-17-10-15-9-12(17)7-14(18)16-8-11-3-5-13(19-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWBNERYSKSHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)NCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)


![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)

![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)